molecular formula C10H12N4O B12628757 2-(Azidomethyl)-N-ethylbenzamide CAS No. 918812-29-0

2-(Azidomethyl)-N-ethylbenzamide

Cat. No.: B12628757
CAS No.: 918812-29-0
M. Wt: 204.23 g/mol
InChI Key: IWAGIVQVPBTYTA-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-N-ethylbenzamide is an aromatic amide derivative featuring an azidomethyl (-CH₂N₃) group at the ortho position of the benzene ring and an ethyl-substituted amide moiety. The azide functional group confers unique reactivity, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, enabling applications in drug discovery, bioconjugation, and materials science .

Properties

CAS No.

918812-29-0

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

2-(azidomethyl)-N-ethylbenzamide

InChI

InChI=1S/C10H12N4O/c1-2-12-10(15)9-6-4-3-5-8(9)7-13-14-11/h3-6H,2,7H2,1H3,(H,12,15)

InChI Key

IWAGIVQVPBTYTA-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC=CC=C1CN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of N-ethylbenzamide with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions . The reaction proceeds through nucleophilic substitution, where the azido group replaces a leaving group, such as a halide, on the benzamide ring.

Industrial Production Methods: Industrial production of 2-(Azidomethyl)-N-ethylbenzamide may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 2-(Azidomethyl)-N-ethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Azidomethyl)-N-ethylbenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-N-ethylbenzamide primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles. This reactivity is exploited in click chemistry for the efficient and selective formation of covalent bonds . The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Physicochemical Properties

The table below compares 2-(Azidomethyl)-N-ethylbenzamide with structurally related compounds, emphasizing substituent diversity and functional group impacts:

Compound Name Molecular Formula Substituents Physical State Key Functional Groups Reference
This compound C₁₀H₁₂N₄O Ortho-azidomethyl, N-ethylamide Likely solid/oil Azide, amide
2-(Azidomethyl)-1-(ethylsulfanyl)-4-methylbenzene (2e) C₁₀H₁₃N₃S Para-methyl, ethylsulfanyl Colorless liquid Azide, thioether
2-(Azidomethyl)-4-chloro-1-(ethylsulfanyl)benzene (2f) C₉H₁₀ClN₃S Para-chloro, ethylsulfanyl Colorless liquid Azide, thioether, chloro
3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) C₂₁H₁₆N₄O₂S Benzimidazole-thioacetamido Solid Amide, benzimidazole, nitro
2-(Azidomethyl)oxazole C₄H₄N₄O Oxazole ring, azidomethyl Not reported Azide, heterocycle

Key Observations :

  • Substituent Influence : Electron-withdrawing groups (e.g., chloro in 2f) increase polarity and may enhance electrophilic reactivity compared to electron-donating groups (e.g., methyl in 2e) .
  • Physical State : Azidomethyl derivatives with alkyl/aryl sulfanyl groups (e.g., 2e, 2f) are typically liquids, while amide-containing analogs (e.g., W1) are solids due to hydrogen bonding .
  • Azide Stability : The azidomethyl group in this compound is likely less sterically hindered than in bulkier analogs (e.g., 2g, 2h in ), favoring CuAAC reactivity .

Biological Activity

2-(Azidomethyl)-N-ethylbenzamide, with the CAS number 918812-29-0, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an azide group and an ethylbenzamide moiety. The presence of the azide group is significant as it can participate in various chemical reactions, including click chemistry, which is useful for drug development.

Properties Table:

PropertyValue
CAS No. 918812-29-0
Molecular Formula C10H12N4O
Molecular Weight 204.23 g/mol
IUPAC Name This compound

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, which could lead to therapeutic effects.
  • Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways, affecting cellular responses.
  • Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells, suggesting that this compound may have similar properties.

Biological Activity

Research into the biological activity of this compound has primarily focused on its potential as an anticancer agent. Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Antitumor Activity

A study on related compounds revealed their effectiveness against cancer cell lines such as K562 (chronic myeloid leukemia) and Hep-G2 (hepatocellular carcinoma). The IC50 values for these compounds ranged from 3.32 µM to 17.91 µM, indicating potent antitumor activity while maintaining selectivity towards normal cells.

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µM)Selectivity (HEK-293)
Compound AK5625.1533.2
Compound BHep-G23.3212.17
Compound CK56217.91>50

Case Studies

Several case studies illustrate the efficacy of azide-containing compounds in preclinical models:

  • Study on K562 Cells : A derivative of benzamide demonstrated a dose-dependent increase in apoptosis rates when tested on K562 cells, achieving total apoptosis rates up to 37.72% at higher concentrations.
  • Hep-G2 Cell Line : Another study indicated that structural modifications significantly influenced cytotoxicity against Hep-G2 cells, highlighting structure-activity relationships (SAR) that can guide future drug design.

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